N1,N1,3,5-四甲基苯-1,4-二胺

描述

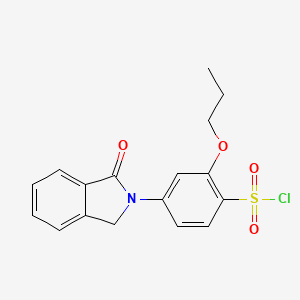

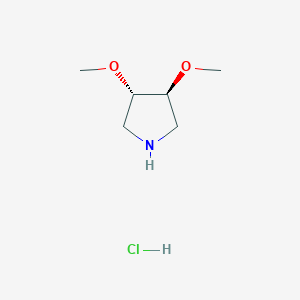

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a chemical compound with the molecular formula C10H16N2 . It is used in various applications, including as a precursor to pyromellitic dianhydride, which is used for manufacturing curing agents, adhesives, and coating materials . It is also used in the manufacture of some raw materials for engineering plastics (polyimides) and as a cross-linking agent for alkyd resins .

Synthesis Analysis

Unfortunately, the specific synthesis method for “N1,N1,3,5-tetramethylbenzene-1,4-diamine” is not available in the retrieved sources .Molecular Structure Analysis

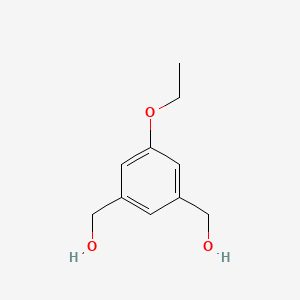

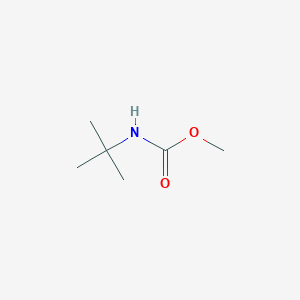

The molecular structure of “N1,N1,3,5-tetramethylbenzene-1,4-diamine” consists of a benzene ring with four methyl groups (–CH3) as a substituent . The molecular weight of this compound is 164.25 .Chemical Reactions Analysis

The specific chemical reactions involving “N1,N1,3,5-tetramethylbenzene-1,4-diamine” are not detailed in the retrieved sources .Physical And Chemical Properties Analysis

“N1,N1,3,5-tetramethylbenzene-1,4-diamine” is a liquid at room temperature . It should be stored at temperatures below -10°C . The compound has a molecular weight of 164.25 .科学研究应用

材料科学中的应用

与 N1,N1,3,5-四甲基苯-1,4-二胺类似的二胺化合物已广泛用于先进材料的合成。例如,二胺单体已用于创建刚性杆状低聚物结构域,展示了它们在开发具有特定机械性能的材料中的重要性 (Krebs & Jørgensen, 2002)。此外,基于二胺衍生物的氟化聚酰亚胺的合成证明了此类化合物在增强聚合材料的溶解性、热稳定性和机械强度的作用 (Yang & Hsiao, 2004)。

纳米技术和传感中的贡献

二胺衍生物已被纳入金属有机骨架 (MOF) 的设计中,这在传感应用中至关重要。一种基于二胺连接体的锌基 MOF,展示了对水中和乙醇中离子及有机分子的检测灵敏度,突出了二胺化合物在环境监测和安全应用中的潜力 (Xu et al., 2020)。

缓蚀方面的进展

在腐蚀科学领域,源自二胺化合物的席夫碱作为酸性环境中金属的缓蚀剂显示出有希望的结果。这些缓蚀剂通过吸附在金属表面上起作用,形成保护层,显着降低腐蚀速率 (Singh & Quraishi, 2016)。

对有机电子学的影响

有机电子学的发展得益于结合二胺基团的亚氨基-π-扩展四硫富瓦伦衍生物的合成。这些化合物在有机发光二极管 (OLED) 中表现出深蓝色发射和低驱动电压,展示了二胺衍生物在提高电子设备性能和效率方面的潜力 (Qiu et al., 2020)。

作用机制

Target of Action

N1,N1,3,5-Tetramethylbenzene-1,4-diamine, also known as 1-N,1-N,3,5-tetramethylbenzene-1,4-diamine, is a reducing co-substrate for heme peroxidases . Heme peroxidases are a class of enzymes that play a crucial role in the metabolism of reactive oxygen species, contributing to cellular defense mechanisms against oxidative stress.

Mode of Action

The compound interacts with heme peroxidases, serving as a reducing co-substrate This means it donates electrons to the enzyme, facilitating the reduction of peroxides

Biochemical Pathways

The primary biochemical pathway affected by N1,N1,3,5-Tetramethylbenzene-1,4-diamine is the oxidative stress response pathway, specifically the reactions involving heme peroxidases . By serving as a reducing co-substrate for these enzymes, it aids in the breakdown of peroxides, potentially mitigating oxidative damage within cells.

Action Environment

The action, efficacy, and stability of N1,N1,3,5-Tetramethylbenzene-1,4-diamine can be influenced by various environmental factors. These may include the presence of other reactive species, the redox state of the cellular environment, and the presence of other substrates or inhibitors of heme peroxidases. The compound is recommended to be stored in a dark place, sealed in dry conditions, and under -20°C , indicating that light, moisture, and temperature may affect its stability.

安全和危害

属性

IUPAC Name |

4-N,4-N,2,6-tetramethylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-5-9(12(3)4)6-8(2)10(7)11/h5-6H,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSQBTXESSADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,3,5-tetramethylbenzene-1,4-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)